MRT 68601 hydrochloride is a potent inhibitor of TANK-binding kinase 1 (TBK1), with an inhibitory concentration (IC50) of approximately 6 nanomolar. This compound has garnered attention in the field of cancer research due to its role in inhibiting autophagosome formation, particularly in lung cancer cells. TBK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including immune response, inflammation, and autophagy regulation.
MRT 68601 hydrochloride is classified as a small molecule inhibitor. It is primarily sourced from chemical suppliers specializing in research chemicals, such as Tocris, MedChemExpress, and BOC Sciences. The compound is often utilized in laboratory settings to study the effects of TBK1 inhibition on cellular processes and disease mechanisms.
The synthesis of MRT 68601 hydrochloride involves several steps that typically include the following:
MRT 68601 hydrochloride has a complex molecular structure characterized by its specific arrangement of atoms. Its chemical formula is C25H34N6O2, with a molecular weight of approximately 450.590 g/mol. The structural features include:
The three-dimensional structure can be analyzed using computational chemistry tools to predict its binding affinity to TBK1.
MRT 68601 hydrochloride undergoes specific chemical reactions that are critical for its function as a TBK1 inhibitor:
These reactions can be studied through biochemical assays that measure the activity of TBK1 in the presence of MRT 68601.
The mechanism of action of MRT 68601 hydrochloride primarily revolves around its ability to inhibit TBK1 activity:
Research has shown that inhibiting TBK1 can sensitize cancer cells to other therapeutic agents, making MRT 68601 a potential candidate for combination therapies.
MRT 68601 hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate conditions for laboratory experiments involving this compound.
MRT 68601 hydrochloride is primarily used in scientific research for:
TANK-binding kinase 1 (TBK1) is a ubiquitously expressed serine/threonine kinase belonging to the IκB kinase (IKK) family, serving as a critical signaling hub that integrates multiple cellular pathways. This kinase regulates fundamental processes including innate immune responses, autophagic flux, cell proliferation, and metabolic signaling [5]. In innate immunity, TBK1 functions downstream of pattern recognition receptors (e.g., Toll-like receptors). When activated, TBK1 associates with adapter proteins TANK and TRAF3 to phosphorylate interferon regulatory factors (IRFs), enabling their nuclear translocation and subsequent transcription of antiviral genes and proinflammatory cytokines [5]. Beyond IRF activation, TBK1 phosphorylates diverse substrates including transcription factors (STAT6), ubiquitin E3 ligases (Act1, PELI1, TRIM27), and other kinases (IKKα, IKKβ, Akt, mNIK), demonstrating its remarkable functional versatility [5].
Autophagy regulation represents another crucial function of TBK1. The kinase facilitates selective autophagy (xenophagy) by phosphorylating cargo receptors like Optineurin, Ndp52, and Tax1bp1, promoting their binding to LC3/GABARAP family proteins on developing autophagosomal membranes [5] [6]. This mechanism is exploited constitutively in certain cancers, where basal autophagy becomes essential for maintaining metabolic homeostasis and supporting proliferation. TBK1 activity is tightly regulated through intracellular localization and adapter protein interactions to prevent aberrant activation. Dysregulation through mutations contributes to neuroinflammatory and neurodegenerative disorders including Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD), and Normal Tension Glaucoma (NTG) [5].
Table 1: Major Signaling Pathways Regulated by TBK1
Pathway | Key Substrates | Biological Outcomes | Disease Relevance |
---|---|---|---|
Innate Immunity | IRF3, IRF7 | Type I interferon production, Antiviral response | Herpes encephalitis, Autoimmunity |
Selective Autophagy | Optineurin, Ndp52, Tax1bp1 | Cargo receptor activation, Autophagosome formation | Neurodegeneration, Cancer |
NF-κB Signaling | RelB, IKKε | Non-canonical NF-κB activation | Inflammation, Cancer progression |
Cell Survival | Akt | Metabolic reprogramming | Cancer cell survival |
The central position of TBK1 in critical cellular pathways makes it an attractive therapeutic target for multiple diseases. In idiopathic pulmonary fibrosis (IPF), dysregulated fibroblasts deposit excessive extracellular matrix (ECM), leading to progressive lung scarring and respiratory failure. Research demonstrates that TBK1 regulates the profibrotic YAP/TAZ pathway in human lung fibroblasts. Genetic silencing (siRNA) or pharmacological inhibition of TBK1 reduced α-smooth muscle actin (α-SMA) stress fibers by 40-60% and decreased collagen I and fibronectin deposition by approximately 50% in TGF-β-stimulated normal and IPF-derived fibroblasts [3]. Crucially, TBK1 inhibition lowered total and nuclear YAP/TAZ protein levels via a mechanism independent of LATS1/2 kinases but dependent on the proteasomal degradation machinery, highlighting a novel regulatory axis in fibrogenesis [3].
In Huntington's disease (HD), TBK1 emerges as a key modulator of mutant Huntingtin (mHTT) toxicity. TBK1 efficiently phosphorylates full-length and N-terminal HTT fragments at residues S13 and S16 in vitro, in cells, and in vivo. This phosphorylation reduces mHTT exon 1 aggregation and cytotoxicity across cellular, primary neuron, and C. elegans HD models [4]. The neuroprotection stems from a dual mechanism: phosphorylation-dependent inhibition of mHTT aggregation and enhanced autophagic clearance of mHTT. Reduced phosphorylation at S13/S16 is observed in HD models and patient tissues, suggesting TBK1 activation could counteract these deficits [4]. Furthermore, in K-Ras-driven non-small cell lung cancer (NSCLC), cancer cells exhibit "kinase addiction" to TBK1. TBK1 sustains proliferation by driving basal autophagy, characterized by the selective sequestration of cargo receptors Tax1bp1 and Ndp52. This autophagy promotes non-canonical NF-κB signaling (RelB pathway), contributing to the cancer cells' survival and metabolic reprogramming [6]. Genetic or pharmacological inhibition of TBK1 ablates autophagosome formation in these cells [6].
Table 2: TBK1 Involvement in Disease Mechanisms
Disease | Key TBK1-Dependent Mechanism | Consequence of TBK1 Inhibition | Experimental Evidence |
---|---|---|---|
Idiopathic Pulmonary Fibrosis | YAP/TAZ stabilization → Fibroblast activation | 50% reduction in collagen/fibronectin; 40-60% ↓ α-SMA | siRNA & MRT 68601 in human IPF fibroblasts [3] |
Huntington's Disease | Impaired mHTT S13/S16 phosphorylation → Aggregation & reduced clearance | ↓ mHTT aggregation; ↑ Autophagic clearance; Neuroprotection | Models: Cells, primary neurons, C. elegans [4] |
K-Ras NSCLC | Autophagy of Tax1bp1/Ndp52 → Non-canonical NF-κB | ↓ Autophagosome formation; ↓ Cancer cell proliferation | siRNA & MRT 68601 in A549 cells [6] |
MRT 68601 hydrochloride emerged from focused medicinal chemistry efforts to develop potent and selective pyrimidine-based TBK1 inhibitors. McIver et al. conducted systematic structure-activity relationship (SAR) studies, optimizing a pyrimidine scaffold to achieve nanomolar potency against TBK1 while minimizing off-target effects, particularly against the closely related kinase IKKε [1] [6]. The resulting compound, MRT 68601, is the hydrochloride salt form developed for improved solubility and suitability for in vitro biological research. Its chemical name is N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride, with a molecular weight of 487.04 g/mol (C₂₅H₃₅ClN₆O₂) [1] [2].
MRT 68601 hydrochloride exhibits exceptional biochemical potency, inhibiting TBK1 with a reported IC₅₀ value of 6 nM [1] [2] [6]. This high potency translates to effective cellular activity, as demonstrated by its ability to inhibit autophagosome formation in lung cancer cells at low micromolar concentrations (e.g., 1-10 µM) [1] [6]. Its mechanism involves competitive binding at the ATP-binding site of TBK1, preventing phosphorylation of downstream substrates like IRF3 and the cargo receptors crucial for autophagy [5] [6]. Key structural features contributing to its selectivity include the cyclopropyl substituent at the 5-position and the morpholine-containing aniline moiety at the 2-position of the central pyrimidine core, which likely optimize interactions within the TBK1 ATP-binding pocket [1] [6].
The compound is characterized by high purity (≥98% by HPLC) and favorable solubility properties for in vitro research applications. It demonstrates solubility up to 100 mM (48.7 mg/mL) in both water and DMSO, allowing for flexible preparation of stock and working solutions [1]. This high solubility profile is crucial for cellular studies where DMSO concentrations must be minimized to avoid cytotoxicity. MRT 68601 hydrochloride is supplied as a stable solid, recommended for storage desiccated at room temperature [1] [2]. Its utility as a research tool is evidenced by its application in diverse studies elucidating TBK1 function, from autophagy in cancer [6] and fibrosis [3] to Huntingtin phosphorylation in neurodegeneration [4].
Table 3: Physicochemical and Biological Profile of MRT 68601 Hydrochloride
Property | Value/Specification | Significance/Application |
---|---|---|
Chemical Name | N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride | Definitive identification |
Molecular Weight | 487.04 g/mol | Calculation of molar solutions |
Formula | C₂₅H₃₅ClN₆O₂ | Elemental composition |
CAS Number | 1962928-25-1 | Unique chemical identifier |
Purity | ≥98% (HPLC) | Ensures reliability of biological data |
Biological Activity (IC₅₀) | 6 nM (TBK1) | High potency tool compound |
Solubility (Water/DMSO) | 100 mM (48.7 mg/mL) | Facilitates stock solution preparation |
Key Structural Features | Central pyrimidine core, Cyclopropyl group, Morpholine-aniline, Cyclobutanecarboxamide | Determinants of potency & selectivity |
Primary Research Applications | TBK1 signaling, Autophagy inhibition, Fibrosis research, Neurodegeneration (HD) models, Cancer cell autophagy addiction | Versatile research tool |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: